molecular formula C5H12ClNO2 B2837513 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1423026-02-1

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2837513
CAS No.: 1423026-02-1
M. Wt: 153.61
InChI Key: IUHDMWJWUWKOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a white solid that is soluble in water, methanol, and dimethyl sulfoxide. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and subsequent reduction. One common method includes the following steps:

    Starting Material: Pyrrolidine

    Reagent: Formaldehyde

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.

    Reduction: The intermediate product is then reduced using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-pyrrolidinone
  • 2-Hydroxymethyl-4-hydroxy-pyrrolidine hydrochloride
  • 3-Hydroxy-5-hydroxymethylpyrrolidine hydrochloride

Uniqueness

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific hydroxymethyl group attached to the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDMWJWUWKOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.